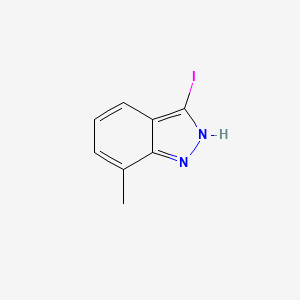

3-Iodo-7-methyl-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIOANIHMLVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478859 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847906-27-8 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 7 Methyl 1h Indazole and Its Analogs

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole system can be accomplished through various cyclization and precursor-based methods. These approaches offer access to a wide range of substituted indazoles.

Cyclization and Annulation Reactions Leading to Indazoles

A prominent strategy for indazole synthesis involves the cyclization of appropriately substituted benzene (B151609) derivatives. One such method is the Cadogan reaction, which utilizes the reductive cyclization of o-nitroarenes. researchgate.net This reaction and its modifications have been successfully applied to produce a variety of aza-heterocycles, including indazoles. researchgate.net

Another powerful approach is the [3+2] cycloaddition reaction between diazo compounds and benzynes. orgsyn.org This method provides a direct route to substituted indazoles under mild conditions. organic-chemistry.org For instance, the reaction of o-(trimethylsilyl)aryl triflates with various diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) yields a diverse range of indazole derivatives in good to excellent yields. organic-chemistry.org Similarly, N-tosylhydrazones can react with arynes to afford 3-substituted indazoles. organic-chemistry.orgbibliomed.org

Electrochemical methods have also emerged as a sustainable approach for indazole synthesis. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones offers a metal-free and operationally simple route to 1H-indazole derivatives in moderate to good yields. rsc.org

A variety of other cyclization strategies have been reported, including:

The condensation of o-fluorobenzaldehydes or their oximes with hydrazine (B178648). bibliomed.org

The reaction of 2-haloacetophenones with methyl hydrazine catalyzed by copper oxide, followed by intramolecular cyclization. chemicalbook.com

The condensation of 2-hydroxybenzaldehydes or ketones with hydrazine hydrochloride. chemicalbook.com

The synthesis from 2-alkoxy-acetophenone and hydrazine hydrate (B1144303) using a Montmorillonite K-10 catalyst. bibliomed.org

| Reaction Type | Key Reagents/Precursors | Catalyst/Conditions | Reference |

|---|---|---|---|

| Cadogan Cyclization | o-Nitroarenes | Trialkylphosphite or trialkylphosphine | researchgate.net |

| [3+2] Cycloaddition | Diazo compounds and benzynes (from o-(trimethylsilyl)aryl triflates) | CsF or TBAF | organic-chemistry.org |

| Electrochemical Cyclization | Arylhydrazones | Anodic oxidation, HFIP (solvent) | rsc.org |

| Condensation | o-Fluorobenzaldehydes and hydrazine | Heat | bibliomed.org |

Precursor-Based Approaches for Indazole Synthesis

The synthesis of indazoles can also be achieved from various aromatic precursors through diazotization and subsequent cyclization. chemicalbook.com For instance, o-toluidine (B26562) can be diazotized with sodium nitrite (B80452) in acetic acid, followed by ring closure involving the methyl group to yield 1H-indazole. chemicalbook.com Similarly, the diazotization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles. chemicalbook.com

Other notable precursor-based methods include:

The ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com

The nitrosation of o-methylacetanilide followed by rearrangement and cyclization. chemicalbook.com

The palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence to give 3-aminoindazoles. organic-chemistry.org

Regioselective Introduction of Substituents on the Indazole Ring System

The functionalization of the indazole core at specific positions is crucial for tuning its chemical and biological properties. The C3 and C7 positions are of particular interest for substitution.

Directed Iodination at the C3 Position

The introduction of an iodine atom at the C3 position of the indazole ring is a key step for further functionalization, often serving as a handle for cross-coupling reactions. chim.it This iodination is typically achieved through electrophilic substitution.

A common method involves treating the indazole with molecular iodine (I₂) in the presence of a base. chim.itmdpi.com For example, reacting 1H-indazole with iodine and potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF) provides 3-iodo-1H-indazole in good yield. mdpi.commdpi.com Potassium carbonate (K₂CO₃) can also be used as the base. The reaction can be performed on unprotected indazoles or on N1-protected derivatives. chim.it

N-Iodosuccinimide (NIS) is another effective iodinating agent for the C3 position, often used under basic conditions. chim.it For instance, the use of NIS with KOH in dichloromethane (B109758) has been reported for the synthesis of 5-bromo-3-iodoindazole. chim.it

| Iodinating Agent | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Iodine (I₂) | Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Commonly used, good yields | mdpi.commdpi.com |

| Iodine (I₂) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Alternative base | |

| N-Iodosuccinimide (NIS) | Potassium Hydroxide (KOH) | Dichloromethane (CH₂Cl₂) | Mild conditions | chim.it |

Methylation and Related Alkylation/Arylation at the C7 Position

Introducing substituents at the C7 position of the indazole ring can be challenging but is crucial for creating specific substitution patterns. thieme-connect.com One approach involves starting with a pre-functionalized precursor. For example, 7-nitro-1H-indazole, which can be synthesized from 6-nitro-o-toluidine via diazotization, serves as a key intermediate. thieme-connect.com The nitro group can then be reduced to an amino group, which can be further modified. thieme-connect.com

Direct C-H functionalization is an increasingly important strategy. Palladium-catalyzed direct arylation of indazoles at the C7 position has been reported using iodoaryls in the presence of a palladium acetate (B1210297) catalyst, a 1,10-phenanthroline (B135089) ligand, and potassium carbonate as a base. acs.org This method is effective for 3-substituted 1H-indazoles containing an electron-withdrawing group on the arene ring. acs.org

For the specific introduction of a methyl group, a common strategy would involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling, on a C7-halogenated indazole derivative. rsc.org

Methods for Achieving 3,7-Disubstitution on the Indazole Nucleus

The synthesis of 3,7-disubstituted indazoles often requires a multi-step approach involving the sequential introduction of substituents. A common strategy is to first synthesize a 7-substituted indazole and then functionalize the C3 position, or vice versa.

For example, 7-iodo-1H-indazole can be prepared and then subjected to regioselective bromination at the C3 position using N-bromosuccinimide (NBS) and sodium hydroxide to yield 3-bromo-7-iodo-1H-indazole. thieme-connect.com This dihalogenated intermediate is a versatile building block for further divergent synthesis through palladium-catalyzed cross-coupling reactions at either the C3 or C7 position. thieme-connect.com

A one-pot Suzuki-Miyaura/arylation procedure has also been developed to produce C3,C7-diarylated indazoles. acs.org This highlights the power of palladium catalysis in achieving complex substitution patterns on the indazole core.

Catalytic Approaches in Indazole Synthesis

Catalytic methods have become indispensable in the synthesis of indazoles, offering advantages in terms of efficiency, selectivity, and functional group tolerance. pkusz.edu.cn Both transition metal-catalyzed and metal-free approaches have been successfully employed to construct and functionalize the indazole core.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indazole synthesis is no exception. pkusz.edu.cn Catalysts based on palladium, copper, and rhodium are widely used for various cross-coupling reactions to introduce diverse substituents onto the indazole scaffold. mdpi.comnih.govresearchgate.net

Palladium catalysts are highly effective for the synthesis of indazole derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form carbon-carbon bonds. mdpi.com For instance, 3-iodo-1H-indazoles can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, like Pd(PPh₃)₄, and a base to yield 3-aryl-1H-indazoles. mdpi.comresearchgate.netresearchgate.net This methodology has been instrumental in the synthesis of biologically active molecules, including potential anticancer agents. mdpi.com

The synthesis of 3-iodo-1H-indazole itself often serves as a key step. mdpi.com It can be prepared by the direct iodination of indazole using iodine and potassium hydroxide in DMF. mdpi.comchim.it The resulting 3-iodoindazole is a versatile intermediate for further functionalization. mdpi.com

A one-pot procedure for the synthesis of 1,3-biarylated indazoles has also been developed, showcasing the efficiency of palladium catalysis. researchgate.net Additionally, palladium-catalyzed direct C7-arylation of indazoles with iodoaryls has been achieved using Pd(OAc)₂ as the catalyst. acs.org

Here is an interactive data table summarizing representative palladium-mediated coupling reactions for the synthesis of indazole derivatives:

Table 1: Palladium-Mediated Synthesis of Indazole Derivatives| Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Aryl boronic acid | Pd(PPh₃)₄, NaHCO₃, DMF | 3-Aryl-1H-indazole | Moderate to Good | mdpi.comresearchgate.net |

| N-methyl-3-iodoindazole | Aryl boronic acid | Pd(PPh₃)₄, NaHCO₃, DMF | N-methyl-3-aryl-indazole | Moderate to Good | mdpi.com |

| 3-Iodo-N-Boc indazole | Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane (B91453) (MW) | 3-Arylated indazole | 96 | researchgate.net |

| 3-Iodo-1H-indazole | 3-Aminophenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, dioxane | 3-(3-Aminophenyl)-1H-indazole | - | researchgate.net |

| Ethyl (3-iodo-1H-indazol-1-yl)acetate | 2-Pyrrolylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/EtOH/H₂O | Ethyl (3-(pyrrol-2-yl)-1H-indazol-1-yl)acetate | 94 | researchgate.net |

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for the synthesis of indazoles. researchgate.net Copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, offering good yields and tolerance to various functional groups. nih.gov This method involves the intramolecular cyclization of appropriately substituted precursors. nih.gov

Copper catalysts, such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O), have been employed for N-arylation of indazoles. researchgate.netresearchgate.net For instance, the cross-coupling of indazoles with aryl iodides can be achieved using CuI as a catalyst in the presence of a ligand and a base. researchgate.net Ligand-free Cu₂O has also been shown to be effective for the cross-coupling of nitrogen heterocycles with iodopyridines. researchgate.net

Rhodium(III) catalysis has emerged as a powerful tool for C-H bond functionalization, enabling the direct synthesis of substituted indazoles. pkusz.edu.cnacs.org An efficient, one-step synthesis of N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. acs.orgnih.gov This method is highly functional group-compatible and allows for the preparation of a wide variety of substituted indazoles. acs.org The reaction proceeds through a [4+1] annulation, where the azo group directs the ortho C-H activation. pkusz.edu.cnacs.org

Furthermore, rhodium(III)-catalyzed annulation of azobenzenes with sulfoxonium ylides has been developed for the synthesis of 3-acyl-(2H)-indazoles. acs.org Similarly, the reaction of azobenzenes with α-keto aldehydes in the presence of a rhodium(III) catalyst provides access to C3-acylated-(2H)-indazoles. researchgate.net

Copper-Catalyzed Transformations

Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and toxicity associated with transition metals. iosrjournals.org For the synthesis of indazoles, several metal-free approaches have been reported.

One such method involves the iodobenzene-catalyzed intramolecular C-H amination of hydrazones. iosrjournals.org This reaction utilizes Oxone as an oxidant and proceeds under mild conditions to afford N-aryl substituted 1H-indazoles in moderate to good yields. iosrjournals.org Another metal-free approach is the direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones using iodine in the presence of potassium iodide and sodium acetate. nih.gov

Efficiency and Scalability Considerations in 3-Iodo-7-methyl-1H-indazole Synthesis

The efficiency and scalability of synthetic routes are critical for the practical application of this compound and its analogs, particularly in industrial settings. While specific large-scale synthesis data for this compound is not extensively detailed in the provided search results, general principles of efficiency and scalability can be inferred from the synthesis of related indazole derivatives.

For large-scale synthesis, factors such as the cost and availability of starting materials and reagents, reaction conditions (temperature, pressure), and ease of purification become paramount. The use of robust and highly active catalysts is crucial for achieving high turnover numbers and minimizing catalyst loading, which directly impacts cost and scalability.

Here is an interactive data table summarizing compound names mentioned in the article:

Chemical Transformations and Derivatization Strategies of 3 Iodo 7 Methyl 1h Indazole

Reactivity of the Iodine Moiety at C3

The iodine atom at the C3 position is the most prominent site for the functionalization of the 3-iodo-7-methyl-1H-indazole core. Its high reactivity makes it an excellent handle for introducing a wide range of substituents through various chemical reactions.

Nucleophilic Substitution Reactions

The carbon-iodine bond at the C3 position is susceptible to cleavage by nucleophiles, enabling the direct substitution of the iodine atom. This reactivity allows for the introduction of various functional groups. For instance, nucleophiles such as amines, thiols, and alkoxides can displace the iodide to form the corresponding 3-amino, 3-thio, and 3-alkoxy-7-methyl-1H-indazoles. The electron-rich nature of the indazole ring system facilitates these substitution reactions. ambeed.com

Role of the C3-Iodine as a Precursor for Further Cross-Coupling

The iodine atom at C3 serves as an excellent precursor for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is widely employed to form new carbon-carbon bonds by coupling the this compound with various organoboron compounds. mdpi.com The use of a palladium catalyst, such as palladium tetrakis(triphenylphosphine), in the presence of a base, facilitates the reaction. This methodology has been instrumental in synthesizing a diverse library of 3-aryl- and 3-heteroaryl-7-methyl-1H-indazoles. nih.gov Microwave heating has been shown to be effective for this transformation, in some cases leading to concomitant deprotection of N-Boc protected indazoles. nih.gov

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C3 position. This palladium-catalyzed reaction involves the coupling of the this compound with an alkene. This strategy is valuable for the synthesis of vinylated indazole derivatives.

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the C3 position of the indazole and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing a route to synthesize 3-amino-7-methyl-1H-indazole derivatives with a wide range of amine coupling partners.

The versatility of these cross-coupling reactions is highlighted in the table below, which summarizes various transformations starting from a 3-iodo-1H-indazole core.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acids | Pd(PPh₃)₄, base, optional microwave heating | 3-Aryl/Heteroaryl-indazoles |

| Heck | Alkenes | Pd catalyst | 3-Alkenyl-indazoles |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | 3-Alkynyl-indazoles |

| Buchwald-Hartwig | Amines | Pd catalyst, ligand | 3-Amino-indazoles |

Reactions Involving the Methyl Group at C7

The methyl group at the C7 position, while generally less reactive than the C3-iodine, can also be a site for chemical modification.

Oxidation and Functionalization of the Methyl Group

The methyl group at C7 can undergo oxidation to introduce other functional groups. For instance, under specific conditions, it can be oxidized to a formyl group or a carboxylic acid. These transformations open up further possibilities for derivatization, such as the formation of amides or esters from the carboxylic acid.

Modifications and Functionalization at the Indazole Nitrogen Atoms (N1/N2)

The two nitrogen atoms in the indazole ring, N1 and N2, are also key sites for chemical modification. The regioselectivity of these reactions is a critical aspect of indazole chemistry.

Regioselective N-Alkylation and N-Acylation

N-alkylation and N-acylation are common strategies to modify the properties of the indazole core. The ratio of N1 to N2 substitution is influenced by steric effects from substituents at C7. thieme-connect.de For instance, the alkylation of 7-nitro-1H-indazole shows a preference for the N2 position. thieme-connect.de

Regioselective N1-alkylation can be achieved with high selectivity using sodium hydride in a low-polarity solvent like tetrahydrofuran (B95107) (THF). smolecule.com This method favors the thermodynamically more stable N1-alkylated product. smolecule.com Conversely, conditions can be optimized to favor N2 alkylation. wuxibiology.com The protection of one of the nitrogen atoms is a common strategy to direct the functionalization to the other nitrogen. mdpi.com For example, the use of a tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for selective reactions at the N2 position. mdpi.comnih.gov

The choice of reagents and reaction conditions is crucial for controlling the regioselectivity of these modifications, as summarized below.

| Reaction Type | Reagent | Conditions | Major Product |

| N1-Alkylation | Alkyl halide | NaH, THF | 1-Alkyl-3-iodo-7-methyl-1H-indazole |

| N2-Alkylation | Alkyl 2,2,2-trichloroacetimidate | Acidic conditions | 2-Alkyl-3-iodo-7-methyl-2H-indazole |

| N-Acylation | Acyl chloride/Anhydride | Base | 1-Acyl- or 2-Acyl-3-iodo-7-methyl-1H-indazole |

N-Protection and Deprotection Strategies

The presence of the N-H proton in the indazole ring necessitates the use of protecting groups to ensure regioselectivity in many chemical transformations. The selection of an appropriate protecting group is crucial for the successful synthesis of complex indazole derivatives, preventing unwanted side reactions at the nitrogen atom.

Commonly employed strategies for the N-protection of indazoles, including this compound, involve the use of the tert-butyloxycarbonyl (Boc) and tetrahydropyranyl (THP) groups. nih.govgoogle.comnih.gov

The Boc group is a widely used protecting group for the indazole nitrogen. It is typically introduced by reacting the N-H indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method provides the N-protected indazole in high yield. nih.gov A significant advantage of the Boc group is its lability under specific conditions. For instance, studies have shown that the Boc group can be cleaved in situ during subsequent reactions, such as microwave-assisted Suzuki-Miyaura cross-coupling reactions performed under thermal, alkaline conditions. nih.govnih.gov This concomitant deprotection simplifies the synthetic sequence by combining two steps into a single operation. nih.gov

The tetrahydropyranyl (THP) group is another effective protecting group for the indazole nitrogen. Protection is achieved by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as methanesulfonic acid. google.com This strategy is useful for reactions where the Boc group might be unstable. Deprotection of the THP group is typically accomplished under mild acidic conditions. arkat-usa.org

Table 1: N-Protection and Deprotection Strategies for Indazoles

| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Reference |

| Boc | (Boc)₂O, TEA, DMAP, THF | Microwave heating (e.g., 120-140°C) during Suzuki coupling with a base (e.g., Na₂CO₃) | nih.gov, nih.gov |

| THP | 3,4-dihydro-2H-pyran, Methanesulfonic acid, DMF/THF | Mild acidic conditions | arkat-usa.org, google.com |

Electrophilic and Nucleophilic Aromatic Substitutions on the Fused Benzene (B151609) Ring

The fused benzene ring of the this compound scaffold can undergo both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization. The outcome of these reactions is governed by the electronic properties of the indazole nucleus and the directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS) The indazole ring system generally directs electrophilic attack to the benzene ring. smolecule.com The 7-methyl group is an activating, ortho-, para- directing group. Therefore, for this compound, electrophilic substitution is expected to occur primarily at positions 4 and 6 of the indazole ring. The electron-rich nature of the aromatic ring makes it susceptible to attack by various electrophiles. ambeed.com For example, nitration of a 7-nitroindazole (B13768) has been reported to yield the 3,7-dinitro-1H-indazole, demonstrating that electrophilic substitution can occur on the benzene ring. chim.it Similar reactions, such as halogenation or Friedel-Crafts reactions, could potentially be applied to the 7-methyl substituted ring. researchgate.net

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution on the benzene ring is less common and typically requires the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to activate the ring towards nucleophilic attack. masterorganicchemistry.com In the case of this compound, the benzene ring is not sufficiently electron-deficient to readily undergo NAS. For such a reaction to proceed, the introduction of a strong electron-withdrawing group, such as a nitro group, onto the benzene ring would likely be necessary. The reaction mechanism involves the attack of a nucleophile to form an electron-rich intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituent. masterorganicchemistry.comrsc.org

Scaffold Diversification and Generation of Novel Indazole Analogs

The this compound is a valuable building block for generating diverse libraries of novel indazole analogs. The iodine atom at the C3-position serves as a versatile synthetic handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions. chim.itresearchgate.net

Cross-Coupling Reactions The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and has been extensively used to functionalize the C3-position of iodoindazoles. researchgate.net By reacting 3-iodoindazoles with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base, a diverse array of 3-arylindazole derivatives can be synthesized. nih.govrsc.org For instance, 3-iodo-N-Boc-indazoles have been successfully coupled with different boronic acids under microwave irradiation to produce 3-aryl-indazoles in high yields. nih.gov This strategy allows for the rapid and flexible derivatization of the indazole core. nih.govresearchgate.net

Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, can also be employed to introduce alkenyl and alkynyl groups, respectively, at the C3-position, further expanding the chemical space accessible from the this compound scaffold.

Skeletal Editing More advanced strategies for scaffold diversification include skeletal editing, which involves the reorganization of the core structure of a molecule. Recent research has demonstrated methods for transforming indoles into indazoles through oxidative cleavage and subsequent ring closure. nih.gov While not a direct functionalization of the starting compound, this approach represents a modern strategy for generating novel and diverse indazole-based scaffolds that could be applied in medicinal chemistry programs. nih.gov

Table 2: Scaffold Diversification Strategies

| Reaction Type | Reagents & Conditions | Introduced Moiety | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Dioxane, Microwave irradiation | Aryl, Heteroaryl | nih.gov, researchgate.net |

| Heck Coupling | Olefinic species, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Alkenyl (e.g., styryl) | google.com, rsc.org |

| Skeletal Editing | Oxidative cleavage of related heterocycles (e.g., indoles) followed by ring closure | Generation of the indazole core itself | nih.gov |

Medicinal Chemistry and Biological Research Applications of Indazole Derivatives

The Indazole Scaffold as a Privileged Structure in Drug Discovery and Development

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged structure" in drug discovery. doi.orgnih.gov This designation is attributed to its ability to interact with multiple biological targets with high affinity, making it a versatile starting point for the development of new drugs. doi.org The indazole scaffold is a bioisostere of indole (B1671886) and phenol, offering advantages such as improved metabolic stability and lipophilicity. researchgate.netnih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the active sites of proteins, particularly the hinge region of kinases. researchgate.netnih.gov

The compound 3-Iodo-7-methyl-1H-indazole is a prime example of a strategically functionalized indazole. The iodine atom at the 3-position is a key feature, serving as a versatile synthetic handle for introducing a wide range of molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. nih.gov The methyl group at the 7-position can also influence the compound's physicochemical properties and its interactions with target proteins. These structural characteristics make This compound an essential intermediate in the synthesis of libraries of compounds for screening and optimizing therapeutic agents. nih.gov

Anticancer and Antitumor Research Applications

The indazole scaffold is a cornerstone in the development of numerous anticancer agents. nih.govchemenu.com Its derivatives have demonstrated a broad spectrum of antitumor activities, leading to the development of several FDA-approved drugs. rsc.org The versatility of the indazole core allows for the synthesis of compounds that can target various hallmarks of cancer, including uncontrolled cell proliferation and survival.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common driver of cancer. researchgate.netnih.gov Consequently, they are major targets for anticancer drug development. The indazole scaffold has proven to be particularly effective in the design of potent and selective kinase inhibitors. researchgate.netnih.gov

Derivatives of indazole have been extensively investigated as inhibitors of various tyrosine kinases implicated in cancer.

Anaplastic Lymphoma Kinase (ALK): Entrectinib, an indazole-based derivative, is a potent inhibitor of ALK, a tyrosine kinase whose alterations are found in certain types of non-small cell lung cancer and other solid tumors. nih.govrsc.org Research has shown that 3-amino-5-substituted indazole derivatives can exhibit high activity against ALK. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Numerous studies have focused on developing indazole-based FGFR inhibitors. nih.govmdpi.com For instance, 1H-indazol-3-amine derivatives have been identified as promising FGFR1 inhibitors, with some compounds showing enzymatic inhibition in the nanomolar range. mdpi.com Further optimization of these scaffolds has led to even more potent inhibitors. mdpi.com

Pan-Pim Kinases: The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many cancers and are attractive therapeutic targets. nih.govnih.gov Researchers have developed potent pan-Pim kinase inhibitors based on the 3-(pyrazin-2-yl)-1H-indazole scaffold, with some derivatives showing IC50 values in the low nanomolar range. nih.govnih.gov

ROS-1: Similar to ALK, ROS-1 is another tyrosine kinase that, when rearranged, can drive the growth of certain cancers. Entrectinib, the aforementioned indazole derivative, is also a potent inhibitor of ROS-1. rsc.org

Table 1: Examples of Indazole Derivatives as Tyrosine Kinase Inhibitors

| Kinase Target | Indazole Derivative Type | Key Findings | Reference |

|---|---|---|---|

| ALK | 3-Amino-5-substituted indazole | Entrectinib showed an IC50 value of 12 nM against ALK. | nih.gov |

| FGFR1 | 1H-Indazol-3-amine derivative | Compound 98 exhibited an IC50 of 15.0 nM. | mdpi.com |

| FGFR1 | Optimized 1H-Indazol-3-amine derivative | Compound 99 showed an improved IC50 of 2.9 nM. | mdpi.com |

| Pan-Pim | 3-(Pyrazin-2-yl)-1H-indazole derivative | Compound 82a showed IC50 values of 0.4, 1.1, and 0.4 nM for Pim-1, Pim-2, and Pim-3, respectively. | nih.gov |

| ROS-1 | Indazole derivative (Entrectinib) | Approved for the treatment of ROS-1 positive tumors. | rsc.org |

The therapeutic potential of indazole derivatives extends to the inhibition of serine/threonine kinases.

MAPK1 (ERK2): The mitogen-activated protein kinase 1 (MAPK1) is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. Indazole-based sulfonamides have been identified as promising inhibitors of MAPK1. mdpi.com

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. nih.govnih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical mediator of innate immunity and is implicated in certain cancers and inflammatory diseases. 2H-indazole derivatives have been patented as IRAK4 inhibitors. google.com

G protein-coupled receptor kinases (GRKs): While specific examples of this compound derivatives targeting GRKs are not prominent in the reviewed literature, the broad applicability of the indazole scaffold suggests potential for developing inhibitors against this class of kinases as well.

Table 2: Examples of Indazole Derivatives as Serine/Threonine Kinase Inhibitors

| Kinase Target | Indazole Derivative Type | Key Findings | Reference |

|---|---|---|---|

| MAPK1 | Indazole-based sulfonamide | Compounds showed good binding affinity to the MAPK1 active site. | mdpi.com |

| PLK4 | N-(1H-Indazol-6-yl)benzenesulfonamide | Compound K22 exhibited a PLK4 IC50 of 0.1 nM. | nih.gov |

| IRAK4 | 2H-Indazole derivatives | Patented as potential IRAK4 inhibitors for disease treatment. | google.com |

Tyrosine Kinase Inhibition (e.g., ALK, FGFRs, Pan-Pim Kinases, ROS-1)

Antiproliferative and Apoptosis-Inducing Activities

Beyond specific kinase inhibition, derivatives synthesized from indazole scaffolds exhibit broad antiproliferative effects and can induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov For instance, a series of 1H-indazole-3-amine derivatives showed promising inhibitory effects against various cancer cell lines, with one compound exhibiting an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line. mdpi.com This particular compound was also shown to induce apoptosis in a dose-dependent manner. mdpi.com Another study on a related compound, 3-Iodo-1-methyl-7-nitro-1H-indazole, highlighted its antiproliferative activities and its ability to inhibit the cell cycle. cymitquimica.com These findings underscore the potential of using This compound as a starting material to create potent anticancer agents that can halt cancer cell growth and trigger their demise.

Table 3: Antiproliferative and Apoptotic Activity of Indazole Derivatives

| Compound Type | Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1H-Indazole-3-amine derivative (6o) | K562 | Antiproliferative | IC50 = 5.15 µM | mdpi.com |

| 1H-Indazole-3-amine derivative (6o) | K562 | Apoptosis-inducing | Dose-dependent increase in apoptosis rates. | mdpi.com |

| 3-Iodo-1-methyl-7-nitro-1H-indazole | L1210 murine leukemia | Antiproliferative | Inhibits cell cycle at the G2/M phase. | cymitquimica.com |

Estrogen Receptor Modulators and Degraders

The estrogen receptor (ER) is a key driver in a significant proportion of breast cancers. Targeting this receptor is a cornerstone of endocrine therapy. The indazole scaffold has been utilized to develop selective estrogen receptor degraders (SERDs). nih.gov For example, a series of 1H-indazole derivatives based on a triphenylalkene scaffold were identified as efficient degraders of ER-α, with one compound showing an IC50 of 0.7 nM. nih.gov This highlights another important avenue where This compound can serve as a crucial building block for creating novel therapies for hormone-dependent cancers. smolecule.com

This compound stands out as a compound of immense value in the field of medicinal chemistry, particularly in the quest for novel anticancer therapeutics. Its strategically placed iodo and methyl groups on the privileged indazole scaffold provide a versatile platform for the synthesis of a diverse range of bioactive molecules. Through its application as a key intermediate, researchers have been able to develop potent inhibitors of various protein kinases critical to cancer progression, as well as compounds with significant antiproliferative, apoptosis-inducing, and estrogen receptor-modulating activities. The continued exploration of derivatives synthesized from This compound holds great promise for the future development of more effective and targeted cancer treatments.

Anti-inflammatory and Immunomodulatory Investigations

The indazole scaffold is a key component in the development of new anti-inflammatory agents. nih.gov Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response. nih.govnih.gov

Studies have demonstrated that indazole and its simple derivatives can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins. nih.govnih.gov In one study, various indazoles showed between 68% and 78% inhibition of COX-2 at a concentration of 50 μM. nih.gov The investigation also measured the 50% inhibitory concentration (IC₅₀), with values for inhibiting COX-2 ranging from 12.32 to 23.42 μM for the tested compounds. nih.gov

Beyond COX-2, these derivatives also modulate pro-inflammatory cytokines. A concentration-dependent inhibition of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) has been recorded. nih.gov For instance, indazole, 5-aminoindazole, and 6-nitroindazole (B21905) demonstrated IC₅₀ values of 120.59 μM, 220.46 μM, and 100.75 μM, respectively, for the inhibition of IL-1β. nih.gov Similarly, the synthesis of novel indazole analogs of curcumin (B1669340) has yielded compounds with potent anti-inflammatory activity, with one derivative showing an IC₅₀ value as low as 0.548 μM in a protein denaturation assay. ugm.ac.id

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Aminoindazole | COX-2 | 12.32 | nih.gov |

| Indazole | COX-2 | 16.54 | nih.gov |

| 6-Nitroindazole | COX-2 | 23.42 | nih.gov |

| Indazole | TNF-α | 220.11 | nih.gov |

| 5-Aminoindazole | TNF-α | 230.19 | nih.gov |

| 6-Nitroindazole | IL-1β | 100.75 | nih.gov |

| Indazole | IL-1β | 120.59 | nih.gov |

| Analog Indazole of Curcumin (3a) | Protein Denaturation | 0.548 | ugm.ac.id |

In the realm of immunomodulation, the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. nih.gov Dysregulation of this pathway is linked to chronic inflammatory and autoimmune diseases. nih.govnih.gov Indazole-containing compounds have been identified as modulators of this pathway. innate-immunity-conference.de For example, a non-nucleotide, small-molecule STING agonist named SR-717 was identified that functions as a direct mimetic of the natural ligand cGAMP, inducing the same "closed" conformation of STING and promoting immune activation. x-mol.com Such orally available STING agonists represent a clinically viable strategy for cancer immunotherapy and potentially for modulating inflammatory conditions. x-mol.com Furthermore, other indazole derivatives have been developed as potent and highly selective inhibitors of RIP2 kinase (IC₅₀ = 5 nM), a key protein in inflammatory signaling, for the potential treatment of chronic inflammatory diseases. mdpi.com

Antimicrobial and Antiprotozoal Efficacy

Indazole derivatives have been widely investigated for their efficacy against a broad spectrum of microbial pathogens, including bacteria, fungi, and protozoa. mdpi.commdpi.comresearchgate.net The versatility of the indazole scaffold allows for substitutions that can be tailored to enhance activity against specific microorganisms. tandfonline.comresearchgate.net

Numerous studies have confirmed the antibacterial potential of indazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase B. researchgate.net

A study of novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles found that compounds possessing electron-withdrawing groups (e.g., -Cl, -NO₂) were particularly potent. tandfonline.com For example, 4-(4-chlorophenyl)-4,5-dihydro-6-phenyl-3-hydroxy-2[H]-indazole showed a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli. tandfonline.com Another series of indazole-thiadiazole hybrids also demonstrated excellent antibacterial potential, with some compounds showing MIC values as low as 3.9 µg/mL against Enterococcus faecalis. nih.gov The results from various studies highlight that specific substitutions on the indazole ring are key to achieving potent antibacterial activity, often surpassing that of standard antibiotics like Ciprofloxacin and Azithromycin in vitro. tandfonline.comnih.gov

| Compound Name/Class | S. aureus | E. coli | E. faecalis | X. campestris | Reference |

|---|---|---|---|---|---|

| 4-(4-chlorophenyl)-4,5-dihydro-6-phenyl-3-hydroxy-2[H]-indazole | 6.25 | 6.25 | 12.5 | - | tandfonline.com |

| Ciprofloxacin (Standard) | 12.5 | 12.5 | - | - | tandfonline.com |

| Indazole-Thiadiazole Hybrid (Compound 2) | 18.3 | 51.9 | 3.9 | - | nih.gov |

| Indazole-Thiadiazole Hybrid (Compound 3) | 18.3 | 64.7 | 3.9 | - | nih.gov |

| Azithromycin (Standard) | <98 | <98 | <98 | - | nih.gov |

| N-methyl-3-aryl indazole (5a) | - | - | - | 50 | orientjchem.org |

| N-methyl-3-aryl indazole (5f) | - | - | - | 50 | orientjchem.org |

\MIC reported in µL of a 1 mg/mL solution.*

The antifungal properties of indazoles have been demonstrated against a range of pathogenic fungi, including various Candida species and filamentous fungi like Aspergillus flavus. tandfonline.comorientjchem.orgresearchgate.net Similar to their antibacterial counterparts, derivatives with electron-withdrawing substituents often exhibit enhanced antifungal potency. tandfonline.com

One study found that 4-(4-chlorophenyl)-4,5-dihydro-6-phenyl-3-hydroxy-2[H]-indazole was more effective against tested fungal strains than the standard drug Fluconazole, with an MIC of 12.5 µg/mL against A. flavus and Mucor species. tandfonline.com Research into 3-phenyl-1H-indazole derivatives revealed broad anticandidal activity, with the N,N-diethylcarboxamide substituted compound being the most active against C. albicans and miconazole-resistant C. glabrata. researchgate.net These findings underscore the potential of the 3-phenyl-1H-indazole scaffold for developing new anticandidal agents. researchgate.net

| Compound Name/Class | A. flavus | Mucor sp. | C. albicans | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)-4,5-dihydro-6-phenyl-3-hydroxy-2[H]-indazole | 12.5 | 12.5 | - | tandfonline.com |

| 4-(4-nitrophenyl)-4,5-dihydro-6-phenyl-3-hydroxy-2[H]-indazole | 12.5 | 12.5 | - | tandfonline.com |

| Fluconazole (Standard) | 25 | 25 | - | tandfonline.com |

| N-methyl-3-aryl indazole (5b) | - | - | 75 | orientjchem.org |

| N-methyl-3-aryl indazole (5d) | - | - | 75 | orientjchem.org |

| 3-Phenyl-1H-indazole carboxamide (10g) | - | - | 3.8** | nih.gov |

\MIC reported in µL of a 1 mg/mL solution.* ***MIC reported in mM.*

Parasitic diseases caused by protozoa, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.), represent major global health challenges. uchile.cl Indazole derivatives have emerged as a promising class of compounds for the development of new antiprotozoal therapies. uchile.clnih.govresearchgate.net

A series of indazole N-oxide derivatives have been synthesized and evaluated for their activity against T. cruzi. uchile.cl Notably, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed interesting activity against two different strains and life stages of the parasite. uchile.cl Research into the mechanism of action suggests that for 5-nitroindazole (B105863) derivatives, which show potent trypanocidal effects, the nitro group is essential for activity. nih.govmdpi.com These compounds undergo bio-reduction in the parasite, leading to the generation of a nitro-anion radical that is believed to be the ultimate toxic species. nih.gov For example, 5-nitro-2-picolyl-indazolin-3-one was found to have an IC₅₀ of 5.4 µM against the trypomastigote form of T. cruzi, with a selectivity index superior to the reference drug nifurtimox. mdpi.com This activity is linked to the induction of reactive oxygen species (ROS), causing apoptosis in the parasites. mdpi.com In addition to activity against T. cruzi, indazole derivatives have also shown potent leishmanocidal activity against various Leishmania species. uchile.clmdpi.com

Antifungal Activity

Exploration in Other Therapeutic Areas

The structural versatility of the indazole core has prompted its investigation in numerous other therapeutic contexts beyond those already discussed. researchgate.net One of the most significant of these is the development of agents to combat the human immunodeficiency virus (HIV).

The indazole scaffold is present in several compounds investigated for anti-HIV activity, targeting different stages of the viral life cycle. researchgate.nettandfonline.com These include inhibitors of key viral enzymes like protease and reverse transcriptase, as well as newer targets like the viral capsid. tandfonline.commdpi.comnih.gov

A significant recent development is Lenacapavir, an indazole derivative that functions as a first-in-class, long-acting HIV-1 capsid (CA) inhibitor. mdpi.com It selectively binds to the capsid protein, disrupting multiple essential viral processes, including capsid assembly and nuclear import of viral DNA. mdpi.com

Other research has identified novel tetrahydroindazolylbenzamide derivatives with potent anti-HIV activity. nih.gov One such compound demonstrated a 50% effective concentration (EC₅₀) of 2.77 μM with low cytotoxicity, resulting in a high selectivity index of 68. nih.gov Mechanistic studies revealed that this compound acts as a late reverse transcriptase inhibitor, blocking viral replication at an early stage before the integration of viral DNA into the host cell's genome. nih.gov These findings highlight the continued importance of the indazole framework in the design of novel antiretroviral agents.

Antidiabetic Agents (e.g., Glucagon (B607659) Receptor Antagonists, Glucokinase Activators)

Indazole derivatives have emerged as a promising class of compounds in the search for novel antidiabetic agents. mdpi.commdpi.com Research has focused on their potential to modulate key targets in glucose homeostasis, such as the glucagon receptor and the enzyme glucokinase.

Glucagon Receptor Antagonists:

The glucagon receptor plays a crucial role in regulating blood glucose levels, and its antagonism is a validated strategy for the treatment of type 2 diabetes. Indazole-based compounds have been investigated as glucagon receptor antagonists. Structure-activity relationship (SAR) studies have revealed that substitutions on the indazole ring are critical for activity. For instance, it has been reported that C-3 unsubstituted indazole derivatives can exhibit potent glucagon receptor antagonism. In contrast, the introduction of a methyl group at the 3-position, while generally well-tolerated for in-vitro antidiabetic potency, may in some cases lead to a decrease in antagonist activity compared to the unsubstituted parent compound. This highlights the sensitivity of the receptor to substitution at this position.

Glucokinase Activators:

Glucokinase (GK) is another important target in the management of diabetes, as it acts as a glucose sensor in pancreatic β-cells and hepatocytes. The activation of glucokinase can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. Certain indazole derivatives have been identified as glucokinase activators. While specific data on this compound as a glucokinase activator is not prevalent in the literature, the broader class of indazoles continues to be an area of active research for the development of novel GK activators.

Table 1: SAR Insights for Indazole-Based Antidiabetic Agents

| Position of Substitution | Substituent Effect on Activity | Target |

| C-3 | Unsubstituted can be more potent than methyl-substituted | Glucagon Receptor |

| C-3 | Methyl group is generally well-tolerated | In-vitro antidiabetic potency |

Analgesic and Antipyretic Properties

The indazole nucleus is a component of various compounds that have demonstrated analgesic and antipyretic properties. austinpublishinggroup.com While direct studies on the analgesic and antipyretic effects of this compound are limited, research on related derivatives underscores the potential of this chemical scaffold in pain management.

A notable example is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which incorporates a 7-methyl-1H-indazol-5-yl moiety. This compound, identified as BMS-742413, has been investigated for the treatment of migraine. nih.govulysseus.eu The CGRP receptor is a key target in migraine pathophysiology, and its antagonism is a clinically validated approach for pain relief. The efficacy of this 7-methyl-indazole derivative provides strong evidence for the potential of this scaffold in developing novel analgesics.

Furthermore, some indazole derivatives have been reported to possess both anti-inflammatory and analgesic activities, suggesting a dual mechanism of action that could be beneficial in treating pain associated with inflammation. austinpublishinggroup.com The specific contribution of the 3-iodo and 7-methyl groups of the title compound to these activities warrants further investigation.

Antiarrhythmic Applications

Indazole derivatives have been recognized for their potential in the treatment of cardiac arrhythmias. mdpi.commdpi.comnih.gov The antiarrhythmic properties of this class of compounds are attributed to their ability to modulate cardiac ion channels. While specific research on the antiarrhythmic effects of this compound is not extensively documented, general studies on indazole-containing molecules support their investigation for cardiovascular applications.

One review highlights that certain indazole derivatives exhibit antiarrhythmic activity. austinpublishinggroup.com Another study on indazole-oxy-propanolamine derivatives found that compounds with a methyl group on the indazole nitrogen displayed significant antiarrhythmic and local anesthetic activities. nih.gov Although the substitution pattern differs from this compound, this finding points to the importance of the indazole core in conferring antiarrhythmic properties. The development of novel antiarrhythmic agents is an ongoing area of research, and the indazole scaffold represents a promising starting point for the design of new drug candidates.

Cannabinoid Receptor (CB1) Ligand Research

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a significant target for drug discovery, implicated in various physiological processes including pain, appetite, and mood. wikipedia.orgnih.gov Indazole derivatives have been extensively investigated as ligands for the CB1 receptor, with many compounds demonstrating high affinity and agonist activity. mdpi.comresearchgate.net

Research has shown that synthetic cannabinoid receptor agonists (SCRAs) containing an indazole core are often as potent or even more potent than their indole-based counterparts. koreascience.kr SAR studies have revealed that the substitution pattern on the indazole ring is crucial for CB1 receptor binding and activation. For instance, 1-alkyl indazole isomers have been found to be potent CB1 agonists. mdpi.com In a series of adamantane (B196018) indazole-3-carboxamide derivatives, the presence of a fluorine atom on the N1-pentyl substituent significantly enhanced the affinity for the CB1 receptor. researchgate.netnih.govfrontiersin.org

Table 2: Activity of Indazole Derivatives at the CB1 Receptor

| Compound Type | Observation |

| Indazole-core SCRAs | Generally equal or greater potency than indole analogues. koreascience.kr |

| 1-Alkyl Indazole Isomers | High CB1 agonist activity. mdpi.com |

| Adamantane Indazole-3-Carboxamides | N1-fluoropentyl substitution increases CB1 affinity. researchgate.netnih.govfrontiersin.org |

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. mdpi.comnih.gov SAR studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The compound this compound serves as a valuable building block for such studies due to the distinct roles of its substituents. nih.gov

The iodine atom at the C-3 position is a key functional group for synthetic diversification. Its ability to participate in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. nih.gov This enables the generation of large libraries of derivatives for screening against different biological targets. For example, in the development of kinase inhibitors, the 3-position is often a key point for modification to achieve desired potency and selectivity. koreascience.kr

As an example of specific SAR, in the context of glucagon receptor antagonists, the presence or absence of a substituent at the C-3 position can have a profound effect on activity, with the unsubstituted analog sometimes being more potent than its 3-methyl counterpart. Conversely, in the development of CGRP antagonists for migraine, the presence of a 7-methyl group on the indazole ring was a feature of a highly potent compound. nih.govulysseus.eu These examples underscore the importance of systematic SAR studies to elucidate the specific structural requirements for a desired biological effect.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.

Research on indazole derivatives has employed molecular docking to elucidate their binding modes with a variety of therapeutic targets. For instance, docking studies on N-benzoylindazole derivatives targeting human neutrophil elastase (HNE) revealed that inhibitory activity is dependent on the geometry of the ligand-enzyme complex. acs.orgresearchgate.net The ability of the ligand to form a stable Michaelis complex and facilitate proton transfer between key amino acid residues like Hys57, Asp102, and Ser195 was found to be crucial for activity. researchgate.net Similarly, docking of 3-amino-1H-indazoles into the active site of glycogen (B147801) synthase kinase 3 beta (GSK3β) showed that the most active compounds form three hydrogen bonds with residues in the hinge region of the enzyme. researchgate.net

In the context of cancer therapy, indazole derivatives have been docked against numerous kinases. Studies on fibroblast growth factor receptor 1 (FGFR1) inhibitors identified a compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, which was predicted to interact with both the adenine- and phosphate-binding regions of the kinase. benthamdirect.com Docking of indazole-based compounds into the ATP-binding site of Tropomyosin receptor kinase (Trk) enzymes has also been used to guide the design of new inhibitors. afjbs.com Other targets for which docking studies of indazole derivatives have provided valuable insights include Hypoxia-inducible factor-1α (HIF-1α) nih.gov, DNA gyrase jmchemsci.com, and the Leishmania trypanothione (B104310) reductase (TryR) enzyme. tandfonline.com

A theoretical investigation of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole, a compound structurally related to 3-Iodo-7-methyl-1H-indazole, utilized molecular docking to understand its interactions, highlighting the utility of this approach for the 7-methyl-indazole scaffold. researchgate.net The iodine atom at the 3-position of this compound can potentially form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity and selectivity, making it an interesting candidate for docking studies against various therapeutic targets.

| Indazole Derivative Class | Target Protein | Key Findings from Docking Studies | Binding Energy (kcal/mol) | Interacting Residues |

| N-Benzoylindazoles | Human Neutrophil Elastase (HNE) | Inhibitory activity depends on the geometry of the ligand-enzyme complex. acs.orgresearchgate.net | Not specified | Hys57, Asp102, Ser195 researchgate.net |

| 3-Amino-1H-indazoles | Glycogen Synthase Kinase 3 beta (GSK3β) | Most active compounds form three hydrogen bonds with hinge region residues. researchgate.net | Not specified | Hinge region residues |

| Indazole-based Sulfonamide | Mitogen-activated protein kinase 1 (MAPK1) | Amine analog showed enhanced binding affinity compared to the nitro precursor. mdpi.com | -8.34 (amine analog) | Not specified |

| Substituted Indazoles | Aromatase Enzyme | Compound 5f showed good binding affinity. derpharmachemica.com | -8.0 | Arg115, Met374 |

| Tetrahydro-1H-indazole derivatives | DNA Gyrase (1KZN) | Compound 5D displayed hydrogen bonding and van der Waals interactions. jmchemsci.com | -7.0 | ARG-76, GLU-50, GLY-77 |

| 3-Arylindazoles | Anticancer Target (2ZCS) | Compounds 3j and 3c exhibited the highest binding energies. researchgate.net | -7.45 (3j), -6.80 (3c) | Tyr248, Lys273, Val268, Arg171 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

Numerous QSAR studies have been conducted on indazole derivatives to guide the development of agents for various diseases, particularly cancer. For example, 2D and 3D-QSAR models were developed for a series of 109 indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a target in cancer therapy. longdom.orgresearchgate.netresearchgate.net The 2D-QSAR model, built using Multiple Linear Regression (MLR), showed a high correlation coefficient (r²) of 0.9512, while the 3D-QSAR model, developed using the SWF kNN method, had a high internal cross-validation coefficient (q²) of 0.9132. longdom.orgresearchgate.netlongdom.org These models indicated that steric descriptors were crucial factors governing the anticancer activity of the indazole derivatives. longdom.org

Another study focused on 3D-QSAR models for indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov Field and Gaussian-based models were developed, and the resulting steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors. nih.gov Similarly, 3D-QSAR models (CoMFA and CoMSIA) were constructed for 3-amino-1H-indazoles as GSK3β inhibitors, which helped to explain the trends in inhibitory activities across the series of compounds studied. researchgate.net These models demonstrated that steric, hydrophobic, and hydrogen-bond donor fields were important for activity. researchgate.net

These QSAR studies collectively demonstrate that properties like the size, shape, and electronic distribution of substituents on the indazole ring are critical for biological activity. For this compound, a QSAR model would need to account for the properties of the iodine atom at the C3-position and the methyl group at the C7-position to predict its potential activity against various targets.

| Indazole Derivative Class | Target/Activity | QSAR Model Type | Key Statistical Parameters | Important Descriptors/Findings |

| TTK Inhibitors | Anticancer | 2D-QSAR (MLR) | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 researchgate.netresearchgate.net | Physicochemical and alignment-independent descriptors are influential. longdom.org |

| TTK Inhibitors | Anticancer | 3D-QSAR (SWF kNN) | q² = 0.9132 longdom.orgresearchgate.netresearchgate.net | Steric descriptors are crucial for governing anticancer activity. longdom.org |

| HIF-1α Inhibitors | Anticancer | 3D-QSAR (Field and Gaussian-based) | Not specified | Steric and electrostatic maps provide a structural framework for design. nih.gov |

| GSK3β Inhibitors | Kinase Inhibition | 3D-QSAR (CoMSIA) | q² = 0.539 researchgate.net | Steric, hydrophobic, and H-bond donor fields are important for activity. researchgate.net |

| CDK4 Inhibitors | Anticancer | QSAR | r² = 0.92 rsc.org | Model was useful for the discovery and optimization of CDK4 inhibitors. rsc.org |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating a molecule's geometric and electronic properties, such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

DFT calculations have been widely applied to the indazole scaffold to understand its fundamental properties. Studies have confirmed that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.org DFT has been used to study the regioselectivity of alkylation on the indazole ring, with calculations of partial charges and Fukui indices via natural bond orbital (NBO) analyses helping to explain why reactions occur at the N1 or N2 position under different conditions. beilstein-journals.org

For this compound, DFT calculations could provide valuable information on how the iodo and methyl substituents affect the electron distribution and reactivity of the indazole core. The electron-withdrawing nature of the iodine atom would influence the molecule's electrophilicity, while the methyl group would act as an electron-donating group, and DFT can quantify these effects.

| Compound/System | DFT Method/Basis Set | Calculated Properties | Key Findings |

| Bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) nitrate | B3LYP/LanL2DZ | HOMO-LUMO energies, global reactivity descriptors | HOMO = -129.85 Kcal/mol, LUMO = -37.71 Kcal/mol; provides insight into stability and reactivity. scispace.com |

| Bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) hexafluorophosphate | B3LYP/LanL2DZ | HOMO-LUMO energies | HOMO = -144.79 kcal/mol, LUMO = -42.48 kcal/mol. scirp.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Not specified | N1- and N2-partial charges, Fukui indices (NBO analysis) | Calculations support suggested reaction pathways for regioselective alkylation. beilstein-journals.org |

| (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole | B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, electronic properties | Predicted optimum values show good agreement with experimental data. researchgate.net |

| Indazole-containing derivatives | B3LYP/6-31+G | HOMO-LUMO energies, ionization potential, electron affinity | The 6-31+G basis set is generally sufficient for calculating HOMO and LUMO energies. researchgate.net |

In Silico Design and Optimization of Indazole-Based Therapeutic Candidates

In silico design involves the use of computational methods to design and optimize new drug candidates before their synthesis and experimental testing. This approach saves time and resources by focusing laboratory efforts on the most promising molecules. The indazole scaffold has been the subject of extensive in silico design and optimization efforts.

One common strategy is structure-based design, where the three-dimensional structure of a target protein is used to design ligands that fit precisely into its binding site. For example, the optimization of N-benzoylindazole derivatives as HNE inhibitors involved introducing various substituents at positions 3 and 5 of the indazole ring to improve potency and selectivity. acs.orgresearchgate.net This led to the identification of a 3-CN derivative with an IC₅₀ value of 7 nM. acs.orgresearchgate.net

Another approach is fragment-led de novo design, which was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). mdpi.com This method involves identifying small molecular fragments that bind to the target and then computationally linking them to create more potent lead compounds.

In the development of GSK-3 inhibitors, a structure-enabled design approach was used to address issues with off-target effects, specifically hERG liability. nih.gov By exploring polar substituents at the R₁ and R₂ positions of a 1H-indazole-3-carboxamide core, researchers were able to progressively improve the safety margins, resulting in a compound with good GSK-3β inhibitory potency and reduced hERG activity. nih.gov Similarly, in silico design, synthesis, and biological evaluation of novel tetrahydro-1H-indazole derivatives have been reported, demonstrating the full cycle of modern drug discovery. jmchemsci.com

For a molecule like this compound, in silico design could be used to explore modifications. For example, the iodine at the 3-position is a versatile handle for chemical reactions like Suzuki or Heck cross-coupling, allowing for the computational design and subsequent synthesis of a library of derivatives with diverse substituents to optimize binding to a specific target.

Advanced Research Tools and Probes Based on Indazole Frameworks

Development of Indazole-Derived Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or enzyme. The indazole nucleus is frequently employed in the design of these probes due to its structural similarity to endogenous purines, allowing it to mimic interactions in ATP-binding sites of enzymes like kinases. nih.govnih.gov The iodinated nature of 3-Iodo-7-methyl-1H-indazole makes it particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the straightforward attachment of various functional groups required for probe activity. mdpi.comresearchgate.netdoi.org

Fluorescent probes are indispensable tools in modern biology, providing real-time, high-resolution visualization of molecular events within living cells and organisms. researchgate.netnih.gov These probes typically consist of a recognition element that binds to the target of interest and a fluorophore that signals the binding event through a change in its optical properties.

While the indazole scaffold is a cornerstone for many bioactive molecules, the direct application of this compound in published, well-characterized fluorescent probes is not extensively documented. However, its structure is ideally suited for such purposes. As a versatile synthetic intermediate, it can be coupled with known fluorophores to generate novel probes. For instance, a Sonogashira coupling reaction could be used to attach an alkyne-modified fluorophore to the C-3 position of the indazole core. The resulting conjugate could then be evaluated for its ability to act as a sensor for specific ions or as an imaging agent for organelles or particular enzymes within the cell. The 7-methyl group could serve to modulate the probe's solubility, cell permeability, or photophysical properties.

Table 1: Potential Synthetic Routes for Fluorescent Probes from this compound

| Reaction Type | Reactant | Potential Fluorophore Attached | Resulting Probe Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid with fluorescent tag | Boron-dipyrromethene (BODIPY) | Kinase activity probe |

| Sonogashira Coupling | Terminal alkyne-fluorophore | Dansyl or NBD group | Ion or pH sensor |

This table is illustrative of the synthetic potential and does not represent experimentally confirmed probes derived from this compound based on the available literature.

Paramagnetic probes, particularly those containing stable spin labels, are powerful tools for studying molecular interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. These probes can provide detailed information about the structure, dynamics, and binding sites of biomolecules.

Significant research has been conducted on developing paramagnetic probes from the parent compound, 3-iodo-1H-indazole, to study protein kinases. nih.gov In one study, 3-iodo-1H-indazole was used as the starting material to synthesize a spin-labeled compound designed as a chemical probe for second-site screening against the JNK protein kinase. nih.gov The indazole core acts as an ATP-competitive fragment that directs the probe to the enzyme's active site. The iodine at the C-3 position was replaced via a Suzuki coupling reaction to introduce a linker connected to a paramagnetic nitroxide spin label (e.g., TEMPO). This approach allows for NMR-based techniques, such as Water-LOGSY, to detect and characterize binding events at secondary sites on the kinase. nih.gov

Given that this compound is a close structural analog, it represents a valuable next-generation building block for creating more specific or potent paramagnetic probes. The introduction of the 7-methyl group could be used to fine-tune the probe's binding affinity, selectivity, or physicochemical properties, potentially leading to tools with improved performance for mapping protein-ligand interactions.

Fluorescent Probes for Bioimaging and Sensing Applications

Applications in Dissecting Biological Signaling Cascades and Enzyme Mechanisms

The synthesis of inhibitors and probes derived from the indazole framework has been instrumental in dissecting complex biological signaling pathways and elucidating enzyme mechanisms. By selectively blocking the activity of a specific enzyme, researchers can observe the downstream consequences and map its role within a signaling cascade.

The indazole scaffold is a key feature in numerous kinase inhibitors, which are widely used to study signaling pathways involved in cell proliferation, differentiation, and apoptosis. nih.govrsc.org For example, derivatives of 3-iodo-1H-indazole have been developed into potent bidentate inhibitors of JNK that span both the ATP-binding site and an adjacent docking site, demonstrating how targeting multiple sites can lead to high-affinity inhibitors. nih.gov

Furthermore, indazole derivatives have been synthesized to target other critical enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression within the tumor microenvironment. rsc.org By creating libraries of substituted indazoles, researchers can perform structure-activity relationship (SAR) studies to identify compounds that potently and selectively inhibit IDO1, thereby helping to clarify its role in cancer immunology. rsc.org

As a readily available and reactive intermediate, this compound is a critical starting material for the synthesis of these molecular tools. acs.org Its utility in creating diverse libraries of inhibitors allows for the systematic probing of enzyme function and the detailed investigation of signaling networks critical to human health and disease.

Table 2: Research Applications of Indazole-Derived Probes and Inhibitors

| Parent Compound | Application | Target Enzyme/Pathway | Research Finding | Reference |

|---|---|---|---|---|

| 3-Iodo-1H-indazole | Paramagnetic Probe | JNK Protein Kinase | Characterization of ligand binding at the kinase docking site using NMR. | nih.gov |

| 3-Iodo-1H-indazole | Kinase Inhibitor Synthesis | JNK Protein Kinase | Development of nanomolar affinity bidentate inhibitors. | nih.gov |

| 6-Nitro-1H-indazole | Anticancer Agent | IDO1 Enzyme | Development of inhibitors to probe the role of tryptophan metabolism in cancer. | rsc.org |

Future Perspectives and Challenges in 3 Iodo 7 Methyl 1h Indazole Research

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of efficient and sustainable synthetic routes is crucial for the widespread application of 3-iodo-7-methyl-1H-indazole and its derivatives. Traditional methods for the iodination of indazoles often involve harsh conditions. mdpi.commdpi.com Current research focuses on milder, more efficient, and environmentally benign approaches.

A significant advancement in process chemistry is the application of spherical crystallization. acs.org This technique has been successfully applied to the reactive crystallization of this compound, improving the physical properties of the crystalline product, which is a critical intermediate for active pharmaceutical ingredients (APIs). acs.org By identifying a suitable bridging liquid, researchers were able to perform the spherical crystallization directly within the reaction mixture, enhancing efficiency and improving the micromeritic properties of the final product. acs.org

Modern synthetic organic chemistry offers a variety of methods for the C-3 functionalization of the indazole ring. chim.it While the direct iodination of 7-methyl-1H-indazole using reagents like iodine and potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF) remains a common practice, alternative iodinating agents such as N-iodosuccinimide (NIS) are also employed, often under milder conditions. mdpi.comchim.it The true value of the 3-iodo substituent lies in its capacity to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. researchgate.net These reactions enable the introduction of a wide array of aryl and heteroaryl groups at the C-3 position, creating vast libraries of novel compounds for biological screening. mdpi.comresearchgate.net

Future efforts are directed towards developing one-pot strategies and utilizing greener catalysts to minimize waste and energy consumption. researchgate.netresearchgate.net The use of photoredox catalysis and metallaphotoredox reactions represents a frontier in sustainable synthesis, potentially offering new pathways for the functionalization of the indazole core under ambient conditions. chim.it

Table 1: Comparison of Synthetic Methodologies for Indazole Functionalization

| Methodology | Reagents/Catalysts | Key Advantages | Application Example | Reference(s) |

|---|---|---|---|---|

| Direct Iodination | I₂, KOH, DMF | Simple, high yield for specific substrates. | Synthesis of 3-iodo-1H-indazole. | mdpi.com, mdpi.com |

| Spherical Crystallization | Iodine, Potassium Phosphate, Bridging Liquid (e.g., n-heptane) | Improves product isolation, flowability, and handling. | Pilot plant scale production of this compound. | acs.org |

| Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄, Base | High functional group tolerance, creates C-C bonds. | Synthesis of 3-aryl-indazoles from 3-iodoindazoles. | , researchgate.net |

| Photoredox Minisci Chemistry | Alkyltrifluoroborates, Organic Photocatalyst | Mild conditions, broad substrate scope for alkylation. | Preparation of 3-alkylindazoles. | chim.it |

Identification of Novel Biological Targets and Undiscovered Therapeutic Applications

The indazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. nih.govresearchgate.net Derivatives of this compound are being explored for a wide range of therapeutic applications beyond their established roles. The versatility of the indazole nucleus allows it to interact with a diverse set of biological targets. nih.govcymitquimica.com

A significant breakthrough involving a closely related scaffold is the discovery of BMS-742413, a potent and selective antagonist of the human calcitonin gene-related peptide (CGRP) receptor. nih.gov This compound, which incorporates a 7-methyl-1H-indazol-5-yl moiety, was developed for the treatment of migraine and exhibits an excellent safety profile. nih.gov This discovery highlights the potential of methyl-indazole derivatives in neurology.